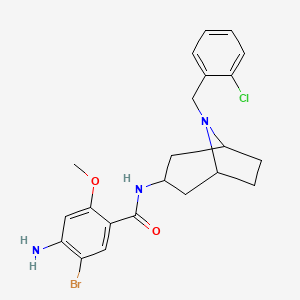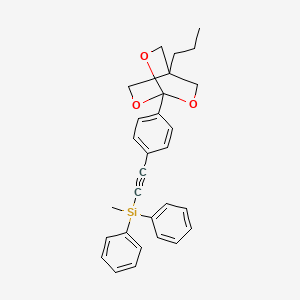
Silane, diphenylmethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ジフェニルメチル((4-(4-プロピル-2,6,7-トリオキサビシクロ[2.2.2]オクタン-1-イル)フェニル)エチニル)-シランは、複雑な有機ケイ素化合物です。これは、ジフェニルメチル部分と、プロピル基とトリオキサビシクロオクチル構造で置換されたフェニル環に結合したシラン基の存在によって特徴付けられます。
準備方法
合成経路と反応条件
ジフェニルメチル((4-(4-プロピル-2,6,7-トリオキサビシクロ[2.2.2]オクタン-1-イル)フェニル)エチニル)-シランの合成は、通常、複数のステップを伴います。一般的なアプローチの1つは、ヒドロシリル化反応であり、シラン化合物が触媒(白金またはロジウム錯体など)の存在下でアルキンと反応します。反応条件には、通常、不必要な副反応を防ぐために、中程度の温度と不活性雰囲気が含まれます。
工業生産方法
この化合物の工業生産には、効率的な混合と反応制御を保証するために連続フローリアクターを利用する大規模なヒドロシリル化プロセスが含まれる場合があります。高純度の試薬と、蒸留やクロマトグラフィーなどの高度な精製技術を使用することが、目的の製品を高純度で得るために不可欠です。
化学反応の分析
反応の種類
ジフェニルメチル((4-(4-プロピル-2,6,7-トリオキサビシクロ[2.2.2]オクタン-1-イル)フェニル)エチニル)-シランは、次のようなさまざまな化学反応を受けることができます。
酸化: シラン基は酸化されてシラノールまたはシロキサンを形成できます。
還元: この化合物は、より単純なシラン誘導体を形成するように還元できます。
置換: フェニル環は、求電子置換反応または求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、オゾン、過酸が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: ハロゲン、酸、または塩基などの試薬は、置換反応を促進できます。
形成される主な生成物
酸化: シラノール、シロキサン。
還元: より単純なシラン誘導体。
置換: さまざまな置換フェニル誘導体。
科学研究アプリケーション
ジフェニルメチル((4-(4-プロピル-2,6,7-トリオキサビシクロ[2.2.2]オクタン-1-イル)フェニル)エチニル)-シランは、いくつかの科学研究アプリケーションを持っています。
化学: 高度な材料や触媒の合成における前駆体として使用されます。
生物学: 創薬における生物活性分子の可能性について調査されています。
医学: 抗炎症作用や抗癌作用などの潜在的な治療効果について検討されています。
産業: 独自の化学的特性により、特殊コーティング、接着剤、シーラントの製造に使用されています。
科学的研究の応用
Silane, diphenylmethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
作用機序
ジフェニルメチル((4-(4-プロピル-2,6,7-トリオキサビシクロ[2.2.2]オクタン-1-イル)フェニル)エチニル)-シランの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を調節し、さまざまな生化学的経路をトリガーできます。正確な分子標的と経路は、特定のアプリケーションと使用状況によって異なります。
類似の化合物との比較
類似の化合物
- ジメチルフェニル((4-(4-プロピル-2,6,7-トリオキサビシクロ[2.2.2]オクタン-1-イル)フェニル)エチニル)-シラン
- ジメチル(フェニルメチル)((4-(4-プロピル-2,6,7-トリオキサビシクロ[2.2.2]オクタン-1-イル)フェニル)エチニル)-シラン
独自性
ジフェニルメチル((4-(4-プロピル-2,6,7-トリオキサビシクロ[2.2.2]オクタン-1-イル)フェニル)エチニル)-シランは、ジフェニルメチル部分とトリオキサビシクロオクチル構造の存在など、独自の構造的特徴により際立っています。これらの特徴は、さまざまな分野で特殊な用途に適した独特の化学的および物理的特性を付与します。
類似化合物との比較
Similar Compounds
- Silane, dimethylphenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)-
- Silane, dimethyl(phenylmethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)-
Uniqueness
Silane, diphenylmethyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- stands out due to its unique structural features, such as the presence of a diphenylmethyl moiety and a trioxabicyclo octyl structure. These features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
134134-06-8 |
|---|---|
分子式 |
C29H30O3Si |
分子量 |
454.6 g/mol |
IUPAC名 |
methyl-diphenyl-[2-[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C29H30O3Si/c1-3-19-28-21-30-29(31-22-28,32-23-28)25-16-14-24(15-17-25)18-20-33(2,26-10-6-4-7-11-26)27-12-8-5-9-13-27/h4-17H,3,19,21-23H2,1-2H3 |
InChIキー |
AJEQUDXCKPXDHP-UHFFFAOYSA-N |
正規SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


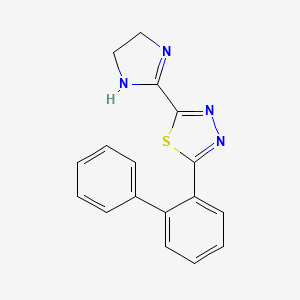
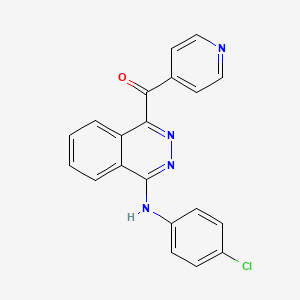
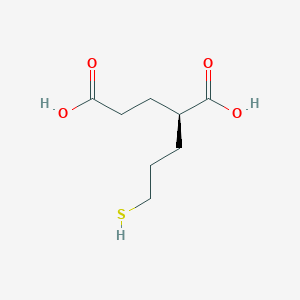

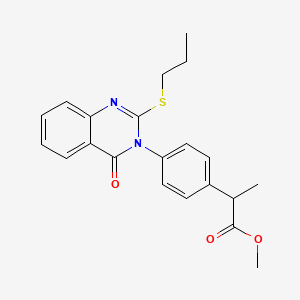
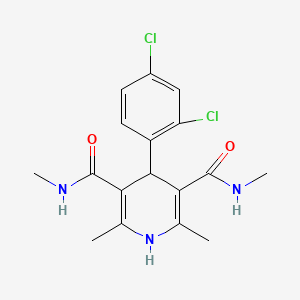
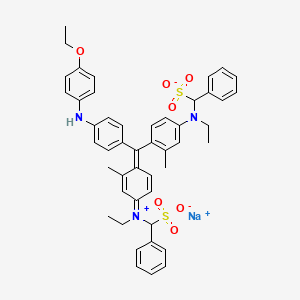
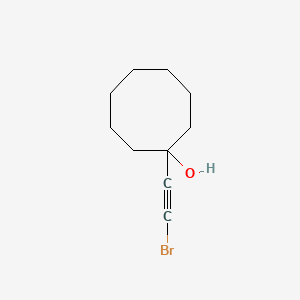
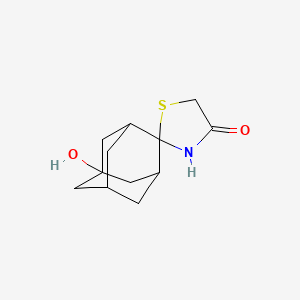

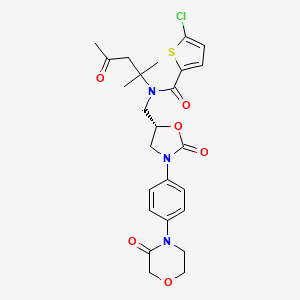
![3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid](/img/structure/B12744558.png)
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12744566.png)
